![molecular formula C10H15NOS2 B14596849 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- CAS No. 61211-52-7](/img/structure/B14596849.png)
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a carboxaldehyde group at the 3-position, a dimethylaminomethyl group at the 5-position, and an ethylthio group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and ethylthiol under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminomethyl and ethylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: 3-Thiophenecarboxylic acid, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Reduction: 3-Thiophenemethanol, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Substitution: Various substituted thiophene derivatives
科学研究应用
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylaminomethyl and ethylthio groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
相似化合物的比较
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the dimethylaminomethyl and ethylthio groups, making it less versatile in chemical reactions.
2-Thiophenecarboxaldehyde: Similar structure but with the carboxaldehyde group at the 2-position.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the dimethylaminomethyl group.
Uniqueness
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is unique due to the presence of both the dimethylaminomethyl and ethylthio groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
61211-52-7 |
|---|---|
分子式 |
C10H15NOS2 |
分子量 |
229.4 g/mol |
IUPAC 名称 |
5-[(dimethylamino)methyl]-2-ethylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H15NOS2/c1-4-13-10-8(7-12)5-9(14-10)6-11(2)3/h5,7H,4,6H2,1-3H3 |
InChI 键 |
NBGHRQAZQCNASO-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=C(S1)CN(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


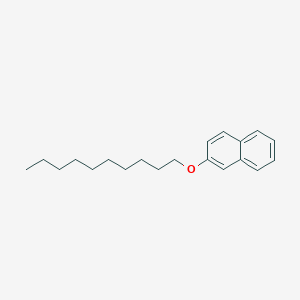
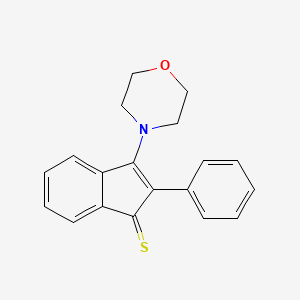
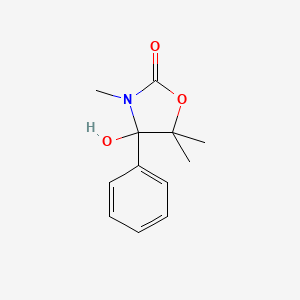

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)
![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)
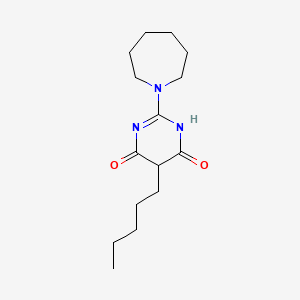
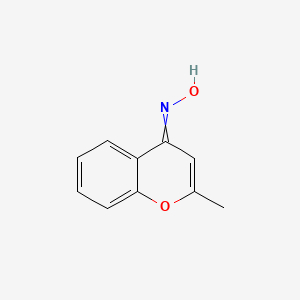

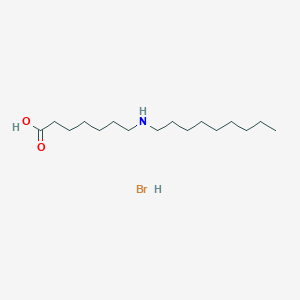
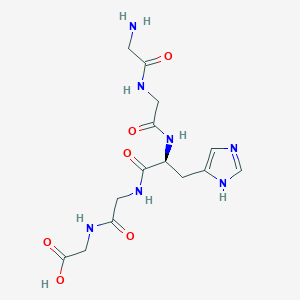
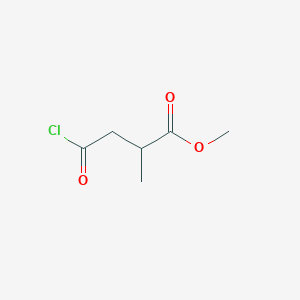
![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
